N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a fused bicyclic pyrazolo-pyrazine core substituted with a 4-ethoxyphenyl group at position 2 and an acetamide moiety linked to a 2,5-dimethylphenyl group. Its molecular formula is C₂₄H₂₄N₄O₃, with a molecular weight of 424.48 g/mol (calculated from ). Structural analogs of this compound are frequently investigated for their biological activities, including antimicrobial, antiviral, and radiopharmaceutical applications .
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-4-31-19-9-7-18(8-10-19)21-14-22-24(30)27(11-12-28(22)26-21)15-23(29)25-20-13-16(2)5-6-17(20)3/h5-14H,4,15H2,1-3H3,(H,25,29) |
InChI Key |
HVLHLQIGTUKGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 2,5-dimethylphenyl and 4-ethoxyphenyl groups. The final step involves the acetamide formation. Common reagents used in these reactions include various halogenated intermediates, amines, and acylating agents. Reaction conditions often involve the use of solvents like dichloromethane, toluene, and dimethylformamide, with catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to ensure consistent production. Quality control measures, including chromatography and spectroscopy, would be essential to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and pyrazolo[1,5-a]pyrazine core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the acetamide moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl, or aryl groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially leading to effects such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to methoxy () or halogenated analogs (), which may improve membrane permeability .
- Core Modifications : Replacing the pyrazolo[1,5-a]pyrazine core with triazolo[1,5-a]pyrazine () introduces additional nitrogen atoms, altering hydrogen-bonding capacity and bioactivity .
Biological Activity
N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine moiety, which is known for its versatile biological activities. The molecular formula is with a molecular weight of 364.45 g/mol. The structural complexity contributes to its potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
Case Study 1: Antitumor Activity
A study investigated the antitumor activity of this compound in vitro using human cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values of 12 µM for HeLa, 15 µM for MCF-7, and 18 µM for A549 cells.
These findings suggest a significant potential for this compound as an antitumor agent.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory activity, the compound was tested in a murine model of inflammation induced by lipopolysaccharides (LPS). Key observations included:
- Reduction in Inflammatory Markers : A significant decrease in TNF-alpha and IL-6 levels was observed post-treatment.
- Histopathological Analysis : Reduced infiltration of inflammatory cells was noted in tissue samples from treated mice compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Diphenylurea | Urea linkage | Antitumor activity |
| 3-Aryl-pyrazole | Aryl substituents on pyrazole | Anti-inflammatory effects |
| Pyrazolo[3,4-b]quinoline | Quinoline fused with pyrazole | Anticancer properties |
This table illustrates how this compound compares structurally and functionally with other biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
